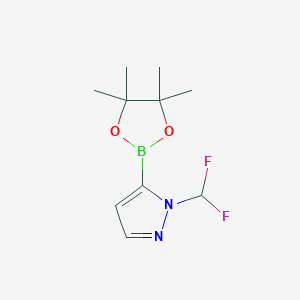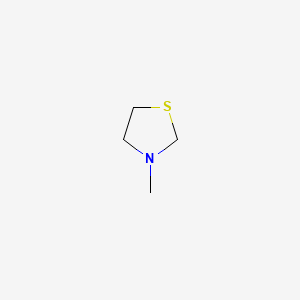
Thiazolidine, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolidine, 3-methyl- can be synthesized through the condensation reaction between 1,2-aminothiols and aldehydes. This reaction is typically carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . Another approach involves the use of multicomponent reactions, click chemistry, and green chemistry techniques to improve selectivity, purity, and yield .
Industrial Production Methods: Industrial production of thiazolidine, 3-methyl- often employs solvent-free, high-yielding, one-pot synthesis methods. These methods utilize catalysts such as ionic liquids to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Thiazolidine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidine derivatives into their corresponding thiols.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
Scientific Research Applications
Thiazolidine, 3-methyl- has a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of thiazolidine, 3-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the specific biological target. For example, thiazolidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate inflammatory pathways .
Comparison with Similar Compounds
Thiazolidinone: A derivative of thiazolidine with a carbonyl group, known for its wide range of pharmacological properties.
Thiazolidine-2,4-dione: Another thiazolidine derivative with significant therapeutic potential, particularly in the treatment of diabetes.
Uniqueness: Thiazolidine, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in medicinal chemistry make it a valuable compound for research and development .
Properties
CAS No. |
52288-89-8 |
|---|---|
Molecular Formula |
C4H9NS |
Molecular Weight |
103.19 g/mol |
IUPAC Name |
3-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C4H9NS/c1-5-2-3-6-4-5/h2-4H2,1H3 |
InChI Key |
DGYVIUKQSWPZCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
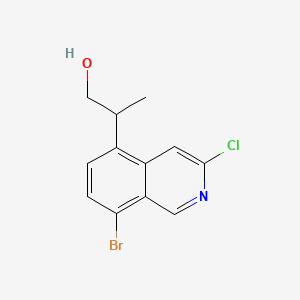
![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
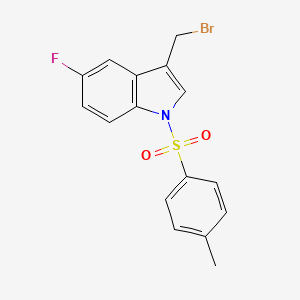

![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
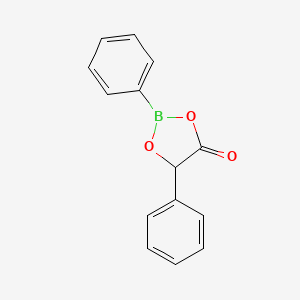
![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)

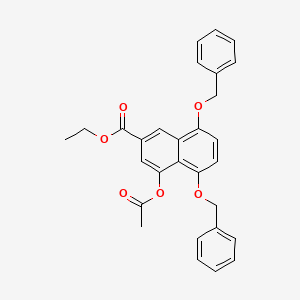
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
